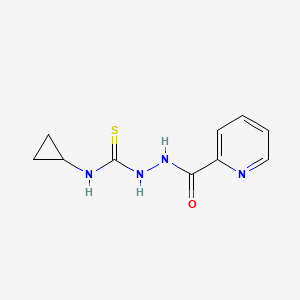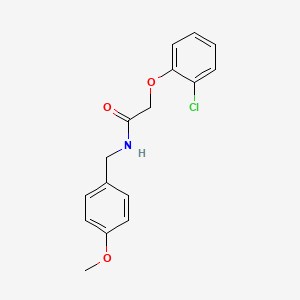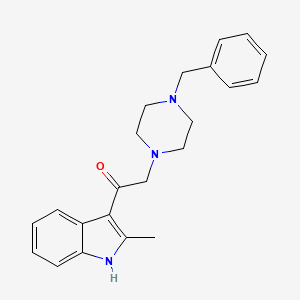![molecular formula C20H23NOS B5706087 1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)
1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the compound exerts its antidiabetic and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in glucose metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
Studies have shown that 1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. The compound has also been found to decrease the levels of glucose and insulin in diabetic animal models. In addition, it has been found to reduce the levels of inflammatory cytokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by spectroscopic techniques. The compound exhibits significant biological activity, making it a promising candidate for further research. However, the compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. In addition, the compound may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to study its potential antidiabetic and anti-inflammatory effects in more detail. Additionally, the compound could be studied for its potential antiviral activity against other viruses. Further research could also focus on the optimization of the synthesis method and the development of analogs with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of 1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine involves the reaction of 4-[(4-methylbenzyl)oxy]benzoyl chloride with piperidine-1-carbothioamide in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential antidiabetic and anti-inflammatory effects. In addition, it has been found to possess antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-16-5-7-17(8-6-16)15-22-19-11-9-18(10-12-19)20(23)21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAAHRSWNAXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Methylphenyl)methoxy]phenyl]-piperidin-1-ylmethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)


![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)



